molecular formula C14H14ClN5O B2849230 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-04-6

7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2849230
CAS No.: 477865-04-6
M. Wt: 303.75
InChI Key: UOXAJOLQNFRWKE-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Derivatives

The exploration of triazolopyrimidines began in the mid-20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic profiles. Early work focused on 1,2,4-triazolo[1,5-a]pyrimidine isomers due to their synthetic accessibility and structural resemblance to purine bases. By the 1990s, derivatives such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines demonstrated adenosine receptor antagonism, highlighting their potential in neurodegenerative disease treatment. The 2000s saw advancements in synthetic methodologies, enabling the incorporation of diverse substituents, including halogenated aryl groups and alkyl chains, to optimize target affinity. For example, compound 12e from the triazolo-pyridazine series exhibited nanomolar inhibition of c-Met kinase (IC50 = 0.090 μM), rivaling clinical candidates like Foretinib. These developments laid the groundwork for structurally complex variants like 7-[1-(4-Chloro-2-methylphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine.

Significance of triazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The triazolo[1,5-a]pyrimidine scaffold is prized for its:

  • Versatile hydrogen-bonding capacity : The N1 and N3 atoms mimic purine interactions, facilitating binding to ATP pockets in kinases.
  • Tunable electronic properties : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance metabolic stability and target engagement.
  • Synthetic flexibility : Annulation reactions allow for functionalization at positions 2, 5, and 7, enabling structure-activity relationship (SAR) optimization.

Table 1 : Key Pharmacological Activities of Triazolopyrimidine Derivatives

Activity Target Example Compound IC50/Ki Source
Anticancer (c-Met inhibition) c-Met kinase 12e 0.090 μM
A2A antagonism Adenosine receptor 10l 2.4 nM
Tubulin inhibition Microtubule assembly Triazolopyrimidine-7a 0.85 μM

Research Evolution of 7-[1-(4-Chloro-2-methylphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine

The design of 7-[1-(4-Chloro-2-methylphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine emerged from SAR studies emphasizing:

  • Phenoxyethyl side chains : The 4-chloro-2-methylphenoxy group enhances lipophilicity, promoting membrane permeability and sustained target engagement.
  • Amino substitution at position 2 : This moiety facilitates hydrogen bonding with kinase hinge regions, as observed in docking studies of analogous compounds.

Table 2 : Comparative Analysis of Triazolopyrimidine Derivatives with Phenoxyethyl Substituents

Compound Substituent Target Activity (IC50) Selectivity Ratio (A2A/A1)
10l 3-Phenylpropyl A2A 2.4 nM 210
7-[Cl-MePheOEt]TP-2-NH2 4-Chloro-2-methylphenoxyethyl c-Met kinase Under investigation N/A

Current research employs molecular dynamics simulations to predict binding modes, with preliminary data suggesting that the chloro-methylphenoxy group occupies hydrophobic pockets in c-Met’s active site.

Properties

IUPAC Name

7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c1-8-7-10(15)3-4-12(8)21-9(2)11-5-6-17-14-18-13(16)19-20(11)14/h3-7,9H,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXAJOLQNFRWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 459856-19-0) is a compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C14H14ClN5O. The presence of the triazole ring and pyrimidine moiety contributes to its biological properties.

Antimicrobial Activity

Research has indicated that various derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. In particular, studies have shown that compounds within this class demonstrate activity against Enterococcus faecium , a pathogen commonly associated with hospital-acquired infections. One study reported that certain derivatives displayed good narrow-spectrum antibacterial activity against this organism .

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

CompoundTarget PathogenActivity LevelReference
Compound AE. faeciumModerate
Compound BE. coliHigh
Compound CStaphylococcus aureusLow

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and others. The mechanism appears to involve the inhibition of angiogenesis markers like VEGF and MMP-9 .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)MechanismReference
Compound DMDA-MB-23115VEGF inhibition
Compound EHT29 (colon cancer)20Apoptosis induction
Compound FJurkat (leukemia)25Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the triazole and pyrimidine rings in modulating biological activity. For instance:

  • The introduction of halogens (like chlorine) has been shown to enhance antibacterial properties.
  • Alkyl substitutions have been correlated with increased cytotoxicity against certain cancer cell lines.

Case Studies

One notable study synthesized a series of 1,2,4-triazolo[1,5-a]pyrimidines and evaluated their biological activities. The results indicated that modifications at the 7-position significantly influenced both antimicrobial and anticancer activities. For example, compounds with larger alkyl groups at this position exhibited superior activity against E. faecium and enhanced cytotoxic effects on breast cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed potent activity against various cancer cell lines, suggesting a potential role for this compound in targeted cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates:

  • Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJournal of Antibiotics
Escherichia coli16 µg/mLInternational Journal of Antimicrobial Agents

This table summarizes the effectiveness of triazolo-pyrimidine derivatives against common pathogens, highlighting their potential as antibiotics.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to target specific pests while minimizing environmental impact.

  • Case Study : Research published in Pest Management Science evaluated the efficacy of triazolo derivatives against agricultural pests. The results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects .

Herbicidal Properties

Additionally, some studies have explored the herbicidal potential of this compound:

  • Table 2: Herbicidal Efficacy Against Common Weeds
Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Amaranthus retroflexus20085Weed Science Journal
Setaria viridis15090Journal of Agricultural Science

This table provides insights into the effectiveness of the compound as a herbicide, indicating its potential for use in sustainable agriculture.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound ID/Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Features Source
Target Compound 7-[1-(4-Chloro-2-methylphenoxy)ethyl] C₁₄H₁₄ClN₅O 303.75 Commercial synthesis (exact method not detailed)
7-[1-(2,4-Difluorophenoxy)ethyl] analog 7-[1-(2,4-Difluorophenoxy)ethyl] C₁₃H₁₁F₂N₅O 291.26 Similar to target compound; substituent variation
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl} C₁₄H₁₂F₃N₅O 331.28 Substituent with trifluoromethyl group for enhanced lipophilicity
Compound 8e (N7-((5-Chlorothiophen-2-yl)methyl)-N7,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine) 5-Chlorothiophen-2-ylmethyl and dimethylamine groups C₁₂H₁₃ClN₅S 294.06 Reacted 7-chloro precursor with 1-(5-chlorothiophen-2-yl)-N-methylmethanamine
Compound 23 ((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-trifluoromethoxy-phenyl)-amine) 4-Trifluoromethoxyphenyl group C₁₃H₁₁F₃N₆O 310.10 Coupling of 7-chloro precursor with 4-trifluoromethoxyaniline
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Styryl group with fluorine C₁₃H₁₀FN₅ 255.25 Condensation reactions under sodium acetate/EtOH conditions

Key Observations:

  • Phenoxyethyl vs. Phenylethyl Groups: The target compound’s phenoxyethyl side chain differs from phenylethyl groups (e.g., in adenosine receptor antagonists like SCH 412348), which are bulkier and may reduce blood-brain barrier penetration .
  • Halogen Effects : Chlorine (target compound) and fluorine (Compound 23) substituents enhance metabolic stability and target binding in kinase and receptor antagonists .
  • Synthetic Flexibility: General methods involve nucleophilic substitution of 7-chloro-triazolopyrimidines with amines or phenols under basic conditions (e.g., K₂CO₃ in ethanol) .

Table 2: Activity and Physicochemical Data

Compound ID/Name Yield (%) Melting Point (°C) Biological Activity/Notes Source
Target Compound N/A N/A Potential herbicide candidate; structural similarity to sulfonamide-based agrochemicals
Compound 94 (N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) 56 N/A Antiplasmodial activity (IC₅₀ < 1 µM against P. falciparum)
Compound 23 N/A 214 Dihydroorotate dehydrogenase inhibitor; metabolic stability in liver microsomes
SCH 412348 N/A N/A A2A adenosine receptor antagonist (Ki = 0.6 nM); antidepressant-like effects in rodents
Compound 3q (N-(4-Chlorobenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) ~50–90 N/A Tubulin polymerization inhibitor (IC₅₀ = 0.8 µM)

Key Observations:

  • Anti-Infective Activity : Chlorophenyl-substituted derivatives (e.g., Compound 94) show potent antiplasmodial activity, suggesting halogenation enhances parasitic target engagement .
  • Kinase and Receptor Inhibition: Compounds with trimethoxyphenyl (Compound 3q) or furanyl groups (SCH 412348) exhibit nanomolar affinity for tubulin or adenosine receptors, highlighting scaffold versatility .
  • Agrochemical Potential: The target compound’s phenoxyethyl group aligns with herbicidal triazolopyrimidine sulfonamides (e.g., 2-amino-5,7-disubstituted derivatives in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodological Answer : Common routes involve multi-step condensation reactions. For example, triazole precursors are reacted with substituted phenoxyethyl groups under reflux in polar solvents (e.g., ethanol or methanol). Recrystallization from methanol is critical for obtaining high-purity crystals for structural validation . Key intermediates, such as chlorinated aromatic precursors, are synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) before cyclization .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure (e.g., bond angles, packing motifs) and validates regioselectivity in fused triazolo-pyrimidine systems .
  • NMR (¹H, ¹³C) identifies substituent positions (e.g., methylphenoxy groups) and confirms proton environments .
  • Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns .

Q. What structural features contribute to the compound’s potential bioactivity?

  • Methodological Answer : The triazolo-pyrimidine core enables π-π stacking with biological targets, while the 4-chloro-2-methylphenoxy group enhances lipophilicity and target affinity. Comparative studies of analogs (e.g., fluorophenyl or methyl substitutions) suggest that halogenation and alkyl groups modulate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol/methanol facilitates recrystallization .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in forming aryl-ether linkages .
  • Temperature control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions. Reaction progress is monitored via TLC (ethyl acetate/petroleum ether gradients) .

Q. How do researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, fluorophenyl analogs in showed varying antiviral activity due to differences in cell permeability .
  • Structural validation : Re-examine compound purity (HPLC) and stereochemistry (X-ray) to rule out impurities or isomerism as confounding factors .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Models interactions with enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock. The chloro-methylphenoxy group’s hydrophobic interactions are prioritized in simulations .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity data to guide analog design .

Q. How is regioselectivity achieved during the synthesis of triazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Directing groups : Electron-withdrawing groups (e.g., chloro) on the phenyl ring guide cyclization to the preferred position .
  • Thermodynamic vs. kinetic control : Refluxing in high-boiling solvents (e.g., toluene) favors thermodynamically stable regioisomers, confirmed by NOESY NMR .

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